2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide

Description

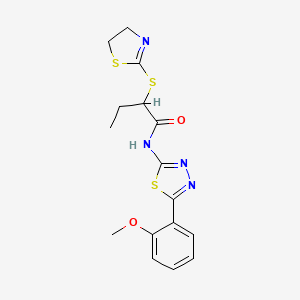

2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide is a heterocyclic compound featuring a thiazoline (4,5-dihydrothiazole) moiety linked via a thioether bridge to a butanamide group, which is further substituted with a 1,3,4-thiadiazole ring bearing a 2-methoxyphenyl substituent. This scaffold combines multiple pharmacophoric elements—thiazoline, thiadiazole, and aryl methoxy groups—which are frequently explored in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S3/c1-3-12(24-16-17-8-9-23-16)13(21)18-15-20-19-14(25-15)10-6-4-5-7-11(10)22-2/h4-7,12H,3,8-9H2,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGVNASUBKMCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2OC)SC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide is a novel derivative of the 1,3,4-thiadiazole family known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activities. The key structural components include:

- Thiadiazole moiety : Known for various pharmacological effects.

- Dihydrothiazole group : Enhances the interaction with biological targets.

- Methoxyphenyl substituent : Imparts additional bioactivity and solubility.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.

| Microorganism | Activity (MIC μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 47.5 | |

| Candida albicans | 50.0 |

In a study evaluating the antimicrobial activity of similar thiadiazole derivatives, compounds showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented extensively. The compound has been tested for its efficacy against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (lung cancer) | 15.0 | |

| MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 10.0 |

Studies have demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as ERK .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The compound has shown potential in reducing inflammation markers in vitro.

The anti-inflammatory effects are attributed to the modulation of pro-inflammatory cytokines and the inhibition of NF-kB signaling pathways .

Case Studies

- Antimicrobial Screening : A study conducted on a series of thiadiazole derivatives revealed that those with methoxy substituents exhibited enhanced antibacterial activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can significantly influence bioactivity .

- Cancer Cell Line Studies : In vitro studies on lung and breast cancer cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines and thiols. The characterization of the synthesized compound is achieved through various spectroscopic techniques including NMR, IR, and mass spectrometry. These techniques confirm the molecular structure and purity of the compound.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiadiazole moieties exhibit significant antimicrobial activity against a range of pathogens. For instance:

- Antibacterial Activity : A series of studies have demonstrated that derivatives of thiazole exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial cell walls or essential metabolic pathways, leading to cell death .

- Antifungal Activity : The compound has also shown efficacy against various fungal strains. In vitro studies report that certain derivatives exhibit lower minimum inhibitory concentrations (MIC) compared to standard antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide have been explored in several studies:

- Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). Results indicate that it can inhibit cell proliferation effectively, often outperforming conventional chemotherapeutic agents .

- Mechanism of Action : Molecular docking studies suggest that the compound may exert its anticancer effects by targeting specific proteins involved in cell cycle regulation and apoptosis. This interaction can disrupt cancer cell survival pathways, leading to increased rates of apoptosis in malignant cells .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than those of traditional antibiotics .

- Anticancer Efficacy : In a comparative study involving various anticancer agents, the mentioned compound showed remarkable cytotoxicity against MCF7 cells with an IC50 value lower than that observed for standard treatments like doxorubicin. This suggests a promising role for this compound in cancer therapy .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is distinguished by its thioether-linked thiazoline-thiadiazole core , which differentiates it from analogs with alternative linkages or heterocycles. Below is a structural comparison with key analogs:

Key Observations :

- The thioether bridge in the target compound may enhance metabolic stability compared to the thioxo group in the oxadiazole analog .

- The 2-methoxyphenyl substituent on the thiadiazole ring introduces electron-donating effects, contrasting with the 4-chlorophenyl group in the oxadiazole derivative, which is electron-withdrawing .

- Pharmacopeial Compound Z’s ureido linker and thiazole core suggest divergent binding modes compared to the target’s thiadiazole-thiazoline system .

Comparison :

- The target compound and oxadiazole analog share reliance on cyclization strategies for heterocycle formation.

- Pharmacopeial Compound Z’s synthesis is more complex due to its peptide-like linkages .

Hypotheses for Target Compound :

- The 2-methoxyphenyl group may enhance membrane permeability compared to 4-chlorophenyl analogs.

- The thioether bridge could reduce oxidative degradation relative to disulfide-containing analogs.

Physicochemical Properties

Key Trends :

- The target compound’s lipophilicity aligns with enhanced bioavailability compared to more polar analogs.

- Metabolic stability is likely superior to oxadiazole derivatives due to the absence of reactive thioxo groups.

Q & A

Q. How can researchers integrate theoretical frameworks into experimental design?

- Methodology : Align hypotheses with established biochemical theories (e.g., enzyme inhibition kinetics). For example, apply the Lineweaver-Burk plot to study competitive vs. non-competitive inhibition mechanisms. Use conceptual frameworks like the quadripolar model to ensure methodological rigor across theoretical, technical, and epistemological domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.